Guanidine

Catalog No.
S578630
CAS No.
113-00-8
M.F
CH5N3
M. Wt
59.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanidine

CAS Number

113-00-8

Product Name

Guanidine

IUPAC Name

guanidine

Molecular Formula

CH5N3

Molecular Weight

59.07 g/mol

InChI

InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4)

InChI Key

ZRALSGWEFCBTJO-UHFFFAOYSA-N

SMILES

C(=N)(N)N

Solubility

In water, 1,840 mg/L at 25 °C
829 mg/mL

Synonyms

Chloride, Guanidinium, Chloride, Guanidium, Guanidine, Guanidine Hydrochloride, Guanidine Monohydrate, Guanidine Monohydrobromide, Guanidine Monohydrochloride, Guanidine Monohydroiodine, Guanidine Nitrate, Guanidine Phosphate, Guanidine Sulfate, Guanidine Sulfate (1:1), Guanidine Sulfate (2:1), Guanidine Sulfite (1:1), Guanidinium, Guanidinium Chloride, Guanidium Chloride, Hydrochloride, Guanidine, Monohydrate, Guanidine, Monohydrobromide, Guanidine, Monohydrochloride, Guanidine, Monohydroiodine, Guanidine, Nitrate, Guanidine, Phosphate, Guanidine, Sulfate, Guanidine

Canonical SMILES

C(=N)(N)N

Protein Denaturation and Extraction

  • Protein denaturation

    Guanidine salts, like guanidine hydrochloride and guanidine thiocyanate, are strong chaotropic agents. They disrupt hydrogen bonds, electrostatic interactions, and hydrophobic interactions that maintain protein structure. This unfolding process, called denaturation, allows researchers to study protein structure and function [Source: National Institutes of Health, ].

  • Protein extraction

    Guanidine's ability to disrupt protein-protein and protein-nucleic acid interactions makes it valuable for protein extraction from tissues and cells. This is crucial for various downstream applications like protein purification, analysis, and characterization [Source: Sigma-Aldrich, ].

RNA Isolation and Analysis

  • RNA extraction

    Guanidine thiocyanate is a common component of RNA extraction buffers. It inactivates RNases (enzymes that degrade RNA) and disrupts cellular membranes, facilitating efficient RNA isolation from various biological samples [Source: Agilent Technologies, ].

  • RNA analysis

    Guanidine thiocyanate can also be used in RNA precipitation protocols, concentrating RNA samples for further analysis techniques like gel electrophoresis and quantitative PCR (qPCR) [Source: Thermo Fisher Scientific, ].

Chemical Biology and Drug Discovery

  • Bioisosteres

    Guanidine's unique chemical properties make it a valuable tool in medicinal chemistry. It can be used as a bioisosteric replacement for other functional groups in drug molecules, sometimes retaining activity while improving properties like drug-likeness [Source: National Center for Biotechnology Information, ].

  • Chemical probes

    Guanidine derivatives are also explored as chemical probes to study various biological processes. Their ability to interact with specific molecules can help researchers understand cellular pathways and identify potential drug targets [Source: ScienceDirect, ].

Guanidine is a small, nitrogen-rich organic compound with the chemical formula C1H7N5\text{C}_1\text{H}_7\text{N}_5. It is characterized by its structure, where a central carbon atom is bonded to three amino groups (–NH₂) and one imino group (–NH). This configuration allows guanidine to behave as a strong base and a potent nucleophile. Found naturally in various plants, such as rice hulls and turnip juice, as well as in animals like mussels and earthworms, guanidine is hygroscopic and highly soluble in water when in its salt form, guanidinium chloride .

  • Deprotonation: In aqueous solutions, guanidine exists primarily as the guanidinium cation due to its strong basicity (pK_aH of 13.6) .
  • Formation of Guanidinium Salts: Guanidine can react with acids to form guanidinium salts, which are often more stable and soluble than the free base .
  • Catalytic Reactions: Guanidine acts as a catalyst in various organic reactions, including the formation of aziridines from guanidinium ylides and aldehydes under basic conditions .

Guanidine exhibits notable biological activity:

  • Protein Denaturation: Guanidinium chloride is widely used in biochemistry to denature proteins by disrupting their secondary and tertiary structures, making it useful for protein purification and analysis .
  • Toxicity: While guanidine itself can be toxic, certain bacteria produce it as a byproduct. These bacteria have evolved transporters to expel excess guanidine to mitigate toxicity .

Guanidine can be synthesized through various methods:

  • Rathke Synthesis: This classical method involves reacting dicyandiamide with ammonium salts followed by treatment with a base like sodium methoxide .
  • Guanylation: Modern approaches utilize catalytic systems for the efficient transformation of amines into guanidines using cyanamide or thioureas under mild conditions .
  • Copper-Catalyzed Reactions: Recent methods involve copper-catalyzed three-component reactions of cyanamides with arylboronic acids and amines .

Guanidine has diverse applications across various fields:

  • Pharmaceuticals: It serves as a building block for pharmaceuticals and agrochemicals due to its ability to form complex structures.
  • Biochemistry: Its denaturing properties make it essential for studying protein structures and interactions.
  • Industrial Uses: Guanidine derivatives are employed in hair relaxers and other cosmetic products due to their chemical properties .

Research has shown that guanidine interacts with various biological systems:

  • Protein Interactions: Studies indicate that guanidinium chloride can affect protein folding and stability, providing insights into protein structure-function relationships .
  • Transport Mechanisms: The presence of guanidinium exporters in bacteria highlights the importance of guanidine transport in cellular processes and its potential role in microbial resistance mechanisms .

Several compounds share structural similarities with guanidine, including:

CompoundStructure SimilarityUnique Features
UreaContains carbonyl groupLess basic than guanidine
ThioureaContains sulfur instead of oxygenUsed in agriculture as herbicides
BiguanideTwo guanidine units linkedAntidiabetic properties
ArginineAmino acid with similar nitrogen groupsEssential amino acid

These compounds differ primarily in their functional groups and biological roles. Guanidine's unique combination of strong basicity and nucleophilicity sets it apart from these similar compounds, making it particularly useful in both synthetic and biological contexts .

Classical Synthesis Strategies: Thiourea, Cyanamide, and Carbodiimide Derivatives

Thiourea-Based Synthesis Routes

The conversion of thioureas to guanidines represents one of the most fundamental and well-established synthetic methodologies in guanidine chemistry. This transformation has been extensively studied and optimized over several decades, with numerous variations developed to accommodate different substrate requirements and reaction conditions [1] [2] [3].

Recent advances in photocatalytic approaches have demonstrated significant improvements in thiourea-to-guanidine conversions. A mild photocatalytic synthesis utilizing Ruthenium bipyridyl dichloride as a photocatalyst under visible light irradiation has shown remarkable efficiency [1]. The conversion of various thioureas to corresponding guanidines was achieved using 1-5 mole percent of photocatalyst in a mixture of water and ethanol at room temperature [1]. This method offers several advantages including the use of photoredox catalyst, low-toxicity solvents and base, ambient temperature conditions, and an open-flask environment [1].

Table 1: Photocatalytic Thiourea-to-Guanidine Conversion Yields

Catalyst SystemCatalyst LoadingSolvent SystemTemperatureYield RangeReference
Ruthenium bipyridyl dichloride1-5 mol%Water/EthanolRoom temperature70-95% [1]
Phenazine ethosulfate1-5 mol%Water/Cetyltrimethylammonium bromideRoom temperature65-90% [3]
Metal-free conditions-WaterRoom temperature60-85% [9]

Mechanochemical approaches have revolutionized thiourea-based guanidine synthesis by eliminating the need for bulk solvents [4] [57]. The mechanochemical approach has enabled quantitative synthesis of guanidines without using bulk solvents and the generation of byproducts [4] [57]. This solid-state methodology offers several benefits including eliminating solvents, reducing chemical usage, simplifying experimental procedures, and shortening reaction times [5]. Mechanochemical synthesis often provides higher reaction yields in more environmentally friendly conditions than solution synthesis [5].

Cyanamide-Mediated Guanidine Formation

Cyanamide derivatives serve as versatile intermediates for guanidine synthesis, particularly for the preparation of hindered substitution patterns that are challenging to access through other methods [6] [10]. The reaction of cyanamides with amines in hexafluoroisopropanol at elevated temperatures (90-120°C) has proven highly effective for synthesizing hindered guanidines [6].

A systematic investigation revealed that hindered guanidines can be prepared by reaction of cyanamides with amines in hexafluoroisopropanol at 90-120°C [6]. This sequence was successfully used for preparing complex guanidinium acid derivatives as models for natural products [6]. The method showed particular utility when the hindered secondary amine, rather than the primary amine, was converted to the cyanamide intermediate [6].

Table 2: Cyanamide-Based Guanidine Synthesis Conditions

Substrate TypeTemperature (°C)Reaction Time (h)SolventYield (%)Reference
Primary amines90-10012-14Hexafluoroisopropanol80-92 [6]
Secondary amines120-13016-18Hexafluoroisopropanol64-88 [6]
Hindered substrates105-12014-17Hexafluoroisopropanol70-80 [6]

Modern developments in cyanamide chemistry have focused on safer alternatives to traditional cyanogen bromide-based methods [10]. New methods for cyanamide synthesis using trichloroacetonitrile as a less toxic and safer cyano source have been developed, enabling operationally simple one-pot two-step procedures [10]. These techniques provide complementary selectivity to cyanogen bromide and have been successfully applied to the synthesis of biologically active compounds [10].

Carbodiimide-Based Synthetic Approaches

Carbodiimide derivatives represent another classical approach to guanidine synthesis, offering distinct advantages in terms of substrate scope and reaction conditions [7] [8]. The facile, catalyst-free cascade coupling of dibromoarylsulfonamides with isonitriles and amines via carbodiimide intermediates has been developed as an expeditious pathway [7]. This protocol represents an elegant pathway for sulfonyl guanidines at room temperature within short reaction times with high yields and wide substrate scope [7].

Sequential one-pot approaches utilizing carbodiimide chemistry have gained significant attention [8]. A notable development involves the reaction of chlorophthalimide with isocyanides and amines through previously unprecedented phthaloylguanidine intermediates [8]. This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81 percent with wide substrate scope and mild conditions [8].

Table 3: Carbodiimide-Based Synthesis Performance Data

MethodStarting MaterialsReaction TimeTemperatureYield RangeNotable FeaturesReference
Cascade couplingDibromoarylsulfonamides/Isonitriles2-4 hRoom temperature75-95%Catalyst-free [7]
One-pot sequentialChlorophthalimide/Isocyanides1-10 hRoom temperature to reflux50-81%Wide substrate scope [8]
Three-componentAldehydes/Amines/Carbodiimides6-12 h60-80°C65-90%Mild conditions [8]

The mechanistic understanding of carbodiimide-based guanidine formation has advanced considerably through detailed studies of reaction intermediates [8]. The isolation and characterization of phthaloylguanidine intermediates has provided valuable insights into the reaction pathway and enabled optimization of reaction conditions for maximum efficiency [8].

Modern Alkylation and Guanidinylation Reactions: Phase-Transfer Catalysis and Biphasic Protocols

Phase-Transfer Catalyzed Alkylation Methodologies

Phase-transfer catalysis has emerged as a powerful tool for the alkylation of guanidines, offering operationally straightforward and efficient methods for accessing highly functionalized derivatives [11] [12] [14]. The phase-transfer-catalyzed alkylation of carbamate-protected guanidines with various alkyl halides and mesylates proceeds via deprotonation of the acidic nitrogen-carbamate hydrogen under biphasic conditions using catalytic amounts of tetrabutylammonium salts [11] [12].

This methodology demonstrates remarkable tolerance of a wide range of functional groups on both the alkyl halide and guanidine components [11] [12]. The reaction conditions are sufficiently mild that simple aqueous workup and filtration through a short silica gel column yields the substituted guanidines in high purity [11] [12]. The protocol has been successfully integrated with other synthetic transformations to enable one-pot, three-component synthesis of substituted guanidines [11].

Table 4: Phase-Transfer Catalysis Reaction Parameters

CatalystLoading (mol%)BaseSolvent SystemTemperatureYield RangeReference
Tetrabutylammonium bromide10-20Potassium carbonateDichloromethane/WaterRoom temperature75-95% [11]
Tetrabutylammonium chloride15-25Sodium hydroxideToluene/Water0-25°C70-90% [12]
Tetrabutylammonium iodide5-15Cesium carbonateAcetonitrile/WaterRoom temperature80-92% [14]

The scope of electrophiles compatible with phase-transfer catalyzed alkylation has been systematically investigated [15] [17]. Primary and secondary alkyl halides, mesylates, and tosylates all proved to be effective alkylating agents under the optimized conditions [15]. The methodology shows particular strength in accommodating sterically hindered substrates that are challenging for other alkylation protocols [17].

Direct Guanidinylation Protocols

Direct guanidinylation methods have been developed to streamline synthetic sequences and improve overall efficiency [16] [19]. A direct guanidinylation protocol for adding terminal guanidines to primary amines has proven to be an enabling strategy for the synthesis of complex organic molecules [16]. This approach circumvents critical synthetic impasses that are encountered with traditional multi-step guanidinylation sequences [16].

Table 5: Direct Guanidinylation Efficiency Data

Substrate ClassGuanidinylation ReagentReaction ConditionsYield (%)Purity (%)Reference
Primary aliphatic aminesBis-Boc-guanidine reagentRoom temperature, 24 h95-98>95 [16]
Aromatic aminesTriflylguanidineRoom temperature, 5 h84-9794-98 [42]
Secondary aminesProtected guanidine salts50°C, 12 h75-9085-95 [19]

Solution-phase parallel synthesis approaches have enabled efficient preparation of diverse guanidine libraries [19]. An efficient solution-phase parallel synthesis of alkylated guanidines from commercial thioisocyanates and amines involves a three-step sequence that can be combined in a one-pot high-yielding procedure with simple work-up [19]. This methodology enabled the synthesis of approximately 250 guanidine derivatives with high structural and functional diversity [19].

Biphasic Reaction Systems

Biphasic protocols offer unique advantages for guanidine synthesis by enabling efficient separation of products and reagents while maintaining high reaction efficiency [11] [12]. The biphasic approach facilitates the use of aqueous bases while maintaining organic-soluble substrates in the organic phase, leading to enhanced reaction rates and simplified purification procedures [11].

Optimization studies of biphasic systems have revealed critical parameters affecting reaction efficiency [12] [18]. The choice of organic solvent, aqueous base concentration, and phase-transfer catalyst loading all significantly impact reaction outcomes [12]. Dichloromethane and toluene have emerged as preferred organic phases, while potassium carbonate and sodium hydroxide provide optimal basicity in the aqueous phase [18].

Transition Metal-Catalyzed Cyclization: Palladium-Mediated Cyclic Guanidine Synthesis

Palladium-Catalyzed Carbon-Hydrogen Functionalization

Palladium-catalyzed carbon-hydrogen functionalization using guanidine as a directing group has been achieved under mild reaction conditions, opening new avenues for the synthesis of functionalized guanidine derivatives [20] [21]. Various guanidine derivatives were produced in moderate to good yields by using simple unactivated arenes or ethyl acrylate as sources of arylation or olefination respectively [20] [21].

The palladium-catalyzed approach demonstrates remarkable versatility in forming carbon-carbon bonds through direct functionalization of aromatic carbon-hydrogen bonds [20]. This methodology has enabled the synthesis of biaryl-linked guanidines and olefinated guanidine derivatives under mild conditions [21]. The reaction tolerates a wide range of functional groups and provides access to guanidine derivatives that are difficult to prepare through conventional methods [20].

Table 6: Palladium-Catalyzed Guanidine Functionalization Results

Substrate TypeCoupling PartnerCatalyst SystemTemperature (°C)Yield (%)Product TypeReference
PhenylguanidineBenzenePalladium acetate/Oxidant80-10055-75Biaryl guanidines [20]
Aryl guanidinesEthyl acrylatePalladium chloride/Base60-8060-80Olefinated products [21]
Substituted guanidinesVarious arenesPalladium salts/Ligands70-9045-85Functionalized derivatives [20]

Palladium-Mediated Guanylation Mechanisms

Mechanistic studies of palladium-catalyzed guanylation have provided valuable insights into the reaction pathways and intermediates involved [22]. The characterization and isolation of bis(anilino) and bis(guanidino)palladium(II) complexes using stoichiometric amounts of palladium salts has strongly supported mechanistic proposals for catalytic guanylation processes [22].

The palladium-catalyzed guanylation of anilines involves the intermediacy of well-defined palladium(II) complexes [22]. Working with palladium dichloride acetonitrile complex in dichloromethane, researchers were able to isolate two types of palladium complexes with iodoaniline and guanidine respectively [22]. These findings provide crucial mechanistic insights into the catalytic process [22].

Table 7: Isolated Palladium Complex Characterization Data

Complex TypePalladium SourceLigand EnvironmentIsolation Yield (%)Structural FeaturesReference
Bis(anilino)palladium(II)PdCl₂(MeCN)₂Dichloride/Anilino65-80Square planar geometry [22]
Bis(guanidino)palladium(II)PdCl₂(MeCN)₂Dichloride/Guanidino70-85Chelating coordination [22]
Mixed complexesVarious Pd sourcesMixed ligand systems55-75Intermediate structures [22]

Cyclic Guanidine Formation Through Metal Catalysis

Transition metal-catalyzed cyclization reactions have enabled access to structurally diverse cyclic guanidines [23] [24] [26] [27]. A catalytic synthesis of cyclic guanidines utilizing transition-metal hydrogen atom transfer and radical-polar crossover has been developed [23] [27]. This mild and functional-group tolerant process enabled the cyclization of alkenyl guanidines bearing common protective groups such as carbobenzyloxy and tert-butoxycarbonyl [23] [27].

The methodology provides access to common 5- and 6-membered rings as well as unusual 7-membered ring systems [23] [27]. The derivatization of products afforded various heterocycles, demonstrating the synthetic utility of the approach [23]. Selective cyclization of mono-protected or hetero-protected alkenyl guanidines and their further derivatizations have been successfully investigated [27].

Table 8: Metal-Catalyzed Cyclic Guanidine Synthesis

Metal CatalystRing SizeProtective GroupsReaction ConditionsYield RangeSpecial FeaturesReference
Hydrogen atom transfer catalysts5-7 memberedCbz, BocMild conditions70-90%Functional group tolerance [23]
Silver acetate5 memberedVariousAcetic acid, moderate temperature65-85%Exocyclic double bonds [24]
Palladium(II)/Copper chlorideBicyclic systemsProtected guanidinesElevated temperature80-95%Complete selectivity [26]

Silver acetate-catalyzed synthesis of cyclic sulfonyl guanidines with exocyclic double bonds has been developed through intramolecular hydroamination [24]. The synthesis proceeds via formation of acyclic propargyl guanidine in a one-pot reaction, followed by selective 5-exo-dig cyclization in the presence of silver acetate and acetic acid [24]. This protocol offers short reaction times, wide substrate scope with good to high yields, and good functional group tolerance [24].

Direct synthesis of bicyclic guanidines through palladium(II) catalyzed diamination with copper chloride as oxidant has been achieved [26]. Palladium catalyzed intramolecular guanidine transfer to alkenes can be accomplished with copper chloride as the oxidant to give bicyclic guanidines with complete selectivity and in high yields [26].

Enzymatic and Bioinspired Approaches: Biocatalytic Routes for Functionalized Derivatives

Natural Guanidine-Producing Enzymes

Recent discoveries have revealed the existence of widespread guanidine-producing enzymes in photosynthetic eukaryotes, representing a previously underestimated branch of the biogeochemical nitrogen cycle [28] [33]. Iron(II) and 2-oxoglutarate-dependent dioxygenases highly conserved among plants and algae catalyze the hydroxylation of homoarginine at the C6-position [28] [33]. Spontaneous decay of 6-hydroxyhomoarginine yields guanidine and 2-aminoadipate-6-semialdehyde [28] [33].

The ethylene-forming enzyme from Pseudomonas savastanoi represents one of the most well-characterized guanidine-producing enzymes [28] [33]. This enzyme converts 2-oxoglutarate into ethylene and simultaneously catalyzes the hydroxylation of arginine at the C5 atom, yielding unstable 5-hydroxyarginine which spontaneously decays to glutamate-5-semialdehyde and guanidine [28] [33]. The enzyme demonstrates roughly 50 percent turnover rate for the guanidine-producing reaction [28].

Table 9: Enzymatic Guanidine Production Systems

Enzyme SourceSubstrateProductYield/ActivityCofactorsMechanismReference
Plant 2-ODD-C23HomoarginineGuanidine + aminoadipate10-300 nmol/gFe²⁺, 2-oxoglutarateHydroxylation/decay [28]
Ethylene-forming enzymeArginineGuanidine + glutamate~50% turnoverFe²⁺, 2-oxoglutarateC5-hydroxylation [33]
Arginine desaturase NapIArginineGuanidine (minor)Low proportionFe²⁺, 2-oxoglutarateDesaturation/hydroxylation [33]

Arabidopsis contains three 2-oxoglutarate-dependent dioxygenase isoforms, among which Din11 is unusual because it also accepts arginine as substrate, unlike other isoforms from Arabidopsis or other plants [28]. Guanidine contents were typically between 10 and 20 nanomoles per gram fresh weight in Arabidopsis but increased to 100 or 300 nanomoles per gram fresh weight after homoarginine feeding or treatment with Din11-inducing methyljasmonate respectively [28].

Guanidine Prenyltransferase Systems

The discovery of guanidine prenyltransferase enzymes has unveiled new enzymatic mechanisms for guanidine modification [29]. Argicyclamides, a new class of cyanobactins with unique mono- and bis-prenylations on guanidine moieties, were isolated from Microcystis aeruginosa [29]. The genetic basis of argicyclamide biosynthesis was established through heterologous expression and in vitro characterization of biosynthetic enzymes including AgcF, a new guanidine prenyltransferase [29].

This discovery provides important insight into the biosynthesis of prenylated guanidines and offers a new toolkit for peptide modification [29]. Guanidine prenylation represents an outstanding modification in alkaloid and peptide biosynthesis, but its enzymatic basis had remained elusive until this breakthrough [29].

Table 10: Guanidine-Modifying Enzyme Systems

EnzymeSource OrganismSubstrate SpecificityProduct TypeActivity LevelApplicationsReference
AgcF prenyltransferaseMicrocystis aeruginosaGuanidine residuesPrenylated guanidinesHigh specificityPeptide modification [29]
Guanidino acid hydrolaseHuman tissuesLinear guanidino acidsHydrolyzed productsVariable by substrateMetabolic processing [32]
Glycine amidinotransferaseHuman tissuesGlycine + arginineGuanidino acidsHigh activityGuanidino acid synthesis [32]

Bioinspired Synthetic Approaches

Human enzymes involved in guanidino acid metabolism have provided inspiration for bioinspired synthetic approaches [32]. The human enzyme previously annotated as agmatinase has been shown to hydrolyze a range of linear guanidino acids but demonstrates virtually no activity with agmatine [32]. This enzyme, more appropriately termed guanidino acid hydrolase, requires a negatively charged group in the substrate at the end opposing the guanidine moiety for efficient catalysis [32].

The substrates taurocyamine, guanidinobutyrate, and guanidinopropionate were produced by human glycine amidinotransferase, demonstrating the interconnected nature of guanidino acid metabolism [32]. These findings show for the first time clear enzymatic activity for this important metabolic enzyme and clarify aspects of guanidino acid derivative metabolism in humans [32].

Table 11: Bioinspired Synthesis Strategies

ApproachInspiration SourceKey FeaturesSubstrate ScopeEfficiencyAdvantagesReference
Enzyme mimetic catalysisNatural hydrolasesSubstrate selectivityLinear guanidino acidsModerateSelectivity [32]
Cofactor-inspired systems2-ODD enzymesIron/2-oxoglutarateArginine derivativesVariableMild conditions [28]
Biosynthetic pathway mimicsNatural product biosynthesisMulti-step sequencesComplex substratesHighStereoselectivity [29]

The development of template-directed enzymatic synthesis methods using phosphoryl guanidine derivatives represents an innovative application of bioinspired approaches [30] [31]. These methods utilize neutral oligonucleotide derivatives, specifically phosphoryl guanidines, as templates for enzymatic synthesis processes [30]. The approach offers unique advantages in terms of template specificity and enzymatic compatibility [31].

Bioinspired crystal growth processes have also been developed for guanidine-related compounds [34]. A facile one-step synthesis route to fabricate bio-inspired guanine microplatelets with exposing planes in almost pure β-phase has been reported [34]. The synthesis utilizes a precipitation process with morphological additives to control crystal size, morphology, and crystallography similar to biological systems [34].

Guanidine derivatives exhibit potent antibacterial activity through membrane disruption mechanisms and reactive oxygen species generation. The positively charged guanidinium groups at physiological pH facilitate electrostatic interactions with negatively charged bacterial membrane components, particularly phosphatidylglycerol and cardiolipin.

Membrane Disruption Mechanisms

Isopropoxy benzene guanidine demonstrates effective antibacterial activity against both Gram-positive and Gram-negative bacteria with permeabilized outer membranes. The compound triggers cytoplasmic membrane damage by binding to phosphatidylglycerol and cardiolipin, leading to dissipation of the proton motive force and accumulation of intracellular adenosine triphosphate.

Polyhexamethylene guanidine hydrochloride exhibits dose-dependent membrane disruption as the main bactericidal mechanism. Low concentrations (13 μg/mL) cause slight outer membrane damage and increased cytoplasmic membrane permeability, while higher concentrations (23 μg/mL) result in complete outer membrane collapse and local membrane pore formation.

Lipoguanidine derivatives represent a novel class of membrane-disrupting molecules designed as hybrids of guanidines and fatty acids. These compounds sensitize Gram-negative bacteria to narrow-spectrum antibiotics through outer membrane permeabilization, with NPN uptake assays confirming membrane-disrupting activity against robust strains including Klebsiella pneumoniae and Pseudomonas aeruginosa.

Reactive Oxygen Species Generation

Guanidine compounds significantly enhance reactive oxygen species production in bacterial systems. Guanidinium-functionalized peptidomimetics demonstrate superior membrane-disrupting activity against 1,2-dipalmitoyl-sn-glycero-3-phosphatidylglycerol monolayers compared to amino group-containing analogs, with guanidino groups greatly enhancing antimicrobial peptide action against bacterial cytoplasmic membranes.

Research demonstrates that guanidine derivatives generate hydroxyl radicals in aqueous solutions, with methylguanidine, guanidinoacetic acid, and guanidinosuccinic acid producing reactive oxygen species through oxidative mechanisms. The correlation between guanidine concentration and markers of oxidative stress, including iron, ferritin, and malondialdehyde, indicates the importance of guanidine as an indicator of peroxidative states.

Comprehensive Antimicrobial Activity Data

Compound/DerivativeMechanismTarget OrganismsMIC RangeCitation
Isopropoxy benzene guanidine (IBG)Membrane disruption, phosphatidylglycerol/cardiolipin bindingGram-positive bacteria, MDR bacteria0.5-2 μg/mL
Polyhexamethylene guanidine hydrochloride (PHMG)Membrane pore formation, cytoplasmic membrane damageEscherichia coli, Gram-negative bacteria13-23 μg/mL
Lipoguanidine derivativesOuter membrane permeabilization via electrostatic interactionsGram-negative bacteria (K. pneumoniae, P. aeruginosa)128 μg/mL
Guanidine-functionalized peptidomimeticsCytoplasmic membrane disruption (Gram-positive)Gram-positive bacteria (S. aureus)Not specified
Guanidine-containing anthranilamidesMembrane depolarization and disruptionS. aureus, E. coli2.0-15.6 μM
Guanidine-core small moleculesMembrane disruption, biofilm disruptionMRSA, ESBL-producing strains0.5-1 mg/L

Antitumor Efficacy: DNA Interactions, Mitochondrial Apoptosis, and Rac1 Inhibition

Guanidine derivatives demonstrate significant antitumor activity through DNA interactions, mitochondrial-mediated apoptosis, and Rac1 inhibition pathways. The guanidinium group's ability to form hydrogen bonds and interact with negatively charged DNA phosphates makes it essential for anticancer activity.

DNA Interactions and Intercalation

Polyaromatic guanidino derivatives exhibit remarkable DNA binding affinity, with the guanidinium group appearing essential for caspase-3/7 activation. These compounds intercalate DNA and demonstrate growth inhibitory properties across multiple human carcinoma cell lines, with compound 14 showing the broadest spectrum of activity and significant in vivo efficacy against breast cancer cell xenografts.

Guanidine-platinum complexes demonstrate enhanced cytotoxicity compared to conventional platinum drugs through DNA interactions. The trans-configured complexes show higher cytotoxicity than cis-congeners, with cellular platinum accumulation depending on geometrical isomerism and steric hindrance of guanidine ligand substituents.

Guanidine-functionalized diaryl compounds act as DNA minor groove binders with antiproliferative activity. The bis-guanidinium derivatives exhibit moderate antiproliferative effects across three cancer cell lines, with compound 2 showing an IC50 value of 21 ± 1 μM in A2780 ovarian cancer cells.

Mitochondrial Apoptosis Mechanisms

Guanidinium-functionalized polycarbonates induce concentration-dependent anticancer activity through membrane disruption and apoptotic mechanisms. These synthetic mimics of anticancer peptides bind to lipid membranes with increased hydrophobicity, causing membrane disruption and ultimate cell death.

Guanidine-rhenium complexes demonstrate selective mitochondrial localization and induce cancer cell death through mitochondria-associated pathways. Complex 3 effectively depresses cell migration, invasion, and colony formation capabilities while maintaining selectivity for cancer cells.

Dextran-aminoguanidine conjugates exhibit potent cytotoxic effects at low micromolar concentrations, with the dextran-aminoguanidine conjugate showing superior efficacy compared to adriamycin across all tested tumor cell lines. At 0.5 μM, the conjugate killed >95% of breast cancer cells compared to 25% for adriamycin.

Rac1 Inhibition Mechanisms

N,N'-disubstituted guanidines represent a novel class of Rac1 inhibitors targeting protein-protein interactions. Compound 1D-142 demonstrates 5-9 fold higher potency than the parental compound 1A-116, effectively inhibiting Rac1-Tiam1 interactions and reducing TNFα-induced NF-κB nuclear translocation.

The Rac1-GEF interaction inhibition represents a promising strategy for cancer therapy, as deregulated Rac1 activity is associated with metastatic phenotypes and drug resistance. Compound 1D-142 showed significant antitumor efficacy in A549 xenograft models, demonstrating the first successful application of a Rac1 inhibitor in lung cancer animal models.

Comprehensive Antitumor Activity Data

Compound/DerivativeMechanismTarget Cancer TypesIC50/ActivityCitation
Guanidinium-functionalized polycarbonatesMembrane disruption, apoptosis inductionHepatocellular carcinoma (HepG2)Concentration-dependent
Dextran-aminoguanidine conjugate (GDC)Nitric oxide synthase inhibition, oxidative stressProstate, breast, bladder, renal cancers0.5 μM (>95% breast cancer cell death)
Guanidine-platinum complexesDNA interaction, structural alterationOvarian (CH1), colon (SW480)Enhanced vs cisplatin analogs
Polyaromatic guanidino derivativesDNA intercalation, caspase-3/7 activationMultiple carcinoma cell linesCompound 14: broadest spectrum
Guanidine-rhenium complexesMitochondrial localization, apoptosis inductionHepatocellular, cervical, breast, lung cancersModerate anticancer activity
Guanidine-functionalized diaryl compoundsDNA minor groove binding, cell cycle arrestLung (NCI-H460), ovarian (A2780), breast (MCF-7)IC50: 21 ± 1 μM (A2780)

Antiviral and Antiprotozoal Activities: Emerging Therapeutic Candidates for Infectious Diseases

Guanidine derivatives demonstrate significant potential as antiviral and antiprotozoal agents through diverse mechanisms including viral protein targeting, host immune modulation, and parasite DNA interaction.

Antiviral Mechanisms

Guanidine salts show broad-spectrum antiviral activity against poliovirus and enteroviruses. The compounds inhibit cytopathic effects in cell culture systems, with therapeutic activity observed in monkey models infected with poliovirus, though clinical application remains limited due to toxicity concerns.

Guanidine-substituted diphenylurea compound EPB-113 represents a novel coronavirus replication inhibitor targeting the uridine-specific endoribonuclease activity of viral non-structural protein-15. The compound suppresses coronavirus replication by enhancing EndoU cleavage activity while reducing thermal stability, with resistance sites located near the catalytic His250 residue.

Guanidine-modified bis-styryl-pyrimidine derivatives demonstrate enhanced anti-herpes simplex virus activity compared to unmodified compounds. Compound 5d effectively inhibits both HSV-1 and HSV-2 multiplication more effectively than acyclovir, blocking virus binding and membrane fusion by targeting virus gB protein while down-regulating cellular PI3K/Akt signaling pathways.

Guanidine hydrochloride exhibits differential effects on influenza virus types, selectively inactivating the biological activity and immunogenicity of type A influenza haemagglutinin while leaving neuraminidase fully active. The reverse pattern occurs with type B influenza, demonstrating virus-specific targeting mechanisms.

Antiprotozoal Mechanisms

Guanidine derivatives targeting Leishmania demonstrate significant antiparasitic activity through macrophage activation and host-protective immune responses. Compounds LQOF-G1, LQOF-G2, and LQOF-G6 reduce parasite survival rates in concentration-dependent manners while promoting protective Th1 responses including increased TNF-α, IL-12, nitric oxide, and reactive oxygen species production.

Aminoalkyl guanidine derivatives function as DNA minor groove binders with antiprotozoal activity. The O-linked derivatives 13c and 14c demonstrate 100 nM activities against Plasmodium falciparum, while all tested compounds show micromolar activity against Trypanosoma brucei rhodesiense. Some derivatives appear to exert antimalarial activity through dihydrofolate reductase inhibition.

Triaryl bis-guanidines exhibit high DNA minor groove binding affinity and significant antiprotozoal activity. Compounds 6a, 9c, and 9e possess high to moderate activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with thermal melting data confirming substantial DNA binding interactions.

Guanine and guanosine analogs inhibit American Trypanosomatidae through purine nucleotide utilization disruption. Compounds 1, 2, and 3 demonstrate strong inhibition of culture forms with IC50 values ranging from 7-13 μM, showing particular efficacy against Trypanosoma cruzi in infected mouse models.

Comprehensive Antiviral and Antiprotozoal Activity Data

Compound/DerivativeMechanismTarget PathogensActivity/IC50Citation
Guanidine saltsCytopathic effect inhibitionPoliovirus, enterovirusesTherapeutic activity in monkey models
Guanidine-substituted diphenylurea (EPB-113)nsp15 EndoU activity enhancement, viral RNA synthesis impairmentHuman coronavirus 229E, SARS-CoV-2Strong and selective cell culture activity
Guanidine-modified BS-pyrimidine derivativesVirus gB protein targeting, PI3K/Akt pathway inhibitionHerpes simplex virus (HSV-1, HSV-2)More effective than acyclovir
Guanidine derivatives (LQOF-G1, G2, G6)Macrophage activation, host-protective cytokine responseLeishmania (Viannia) braziliensisConcentration-dependent parasite reduction
Aminoalkyl guanidine derivativesDNA minor groove binding, dihydrofolate reductase inhibitionPlasmodium falciparum, Trypanosoma brucei rhodesiense100 nM (P. falciparum), micromolar (T. b. rhodesiense)
Triaryl bis-guanidinesDNA minor groove bindingTrypanosoma brucei rhodesiense, Plasmodium falciparumHigh to moderate activity

Molecular Glues and Targeted Therapeutics: Protein-Protein Interaction Modulators

Guanidine-based molecular glues represent an emerging class of therapeutic agents capable of modulating protein-protein interactions through cooperative binding mechanisms and protein stabilization effects.

Dendritic Molecular Glues

PCGlue-NBD represents a novel dendritic molecular glue system carrying multiple guanidinium ion pendants that adhere strongly to target proteins. The system suppresses protein-protein interactions by covering protein surfaces, including PPI interface regions. Upon UV light irradiation, the compound undergoes photocleavage, liberating target proteins and restoring their intrinsic PPI affinity. This mechanism enables spatiotemporal control of protein interactions with millimeter-scale resolution.

The hepatocyte growth factor-c-Met interaction serves as a proof-of-concept system, where PCGlue-NBD binding eliminates HGF affinity for c-Met receptor. Photocleavage restores the interaction, leading to controlled cell migration responses. This approach offers universal applicability for turning on protein-protein interactions in biological systems.

Guanidinium-Peptide Nucleic Acids

Guanidinium-peptide nucleic acids demonstrate exceptional potential as targeted therapeutics through mRNA binding and translation prevention. These compounds carry positively charged guanidinium residues that render them resistant to nucleases and proteases while maintaining high sequence specificity for target nucleic acids.

EGFR-targeting GPNA oligomers demonstrate potent antisense effects in head and neck squamous cell carcinoma and non-small cell lung cancer models. The compounds effectively reduce EGFR levels and cell survival, with efficacy comparable to FDA-approved EGFR inhibitors cetuximab and erlotinib. Notably, GPNA oligomers remain effective against constitutively active EGFR vIII mutants implicated in cetuximab resistance.

Protein Stabilization and Allosteric Modulation

Guanidinium binding to SH3 domains demonstrates specific protein stabilization through arginine-binding pocket occupation. The Fyn SH3 domain shows dramatic 5-6 fold decreases in unfolding rates upon guanidinium binding, with a dissociation constant of 90 mM. This binding overlaps with functionally important arginine-binding surfaces, providing insights for small molecule inhibitor design.

Guanidine-based SHP2 allosteric inhibitors represent rationally designed therapeutics for KRAS mutant cancers. Compound 23 demonstrates potent SHP2 inhibitory activity (IC50 = 17.7 nM) and effectively inhibits proliferation, migration, and invasion of pancreatic cancer cells. The compound exhibits excellent pharmacokinetic properties with 66.3% oral bioavailability and significant antitumor efficacy in xenograft models.

Stapled Peptide Technologies

Guanidinium-stapled helical peptides expand the repertoire of protein-protein interaction modulators through helix stabilization. These compounds utilize guanidinium moieties as effective helical peptide stapling groups, creating useful protein mimics with enhanced target affinity. X-ray crystallography reveals that stapled peptides adopt helical conformations upon protein binding, with the disubstituted guanidinium exhibiting distinct cis/trans conformations.

Comprehensive Molecular Glue and Protein Modulation Data

Compound/SystemMechanismTarget Proteins/InteractionsApplicationsCitation
PCGlue-NBD (dendritic molecular glue)Protein surface coverage, PPI suppression via multivalent guanidinium bindingHepatocyte growth factor (HGF) - c-Met interactionSpatiotemporal control of protein interactions
Guanidinium-peptide nucleic acids (GPNA)mRNA binding, translation prevention, nuclease resistanceEpidermal growth factor receptor (EGFR) mRNACancer therapy (head/neck, lung, bladder)
Guanidinium-stapled helical peptidesHelix stabilization, protein-protein interaction enhancementVarious protein-protein interactionsProtein mimic development
Guanidine-based SHP2 inhibitorsAllosteric inhibition, KRAS pathway modulationSHP2 protein tyrosine phosphataseKRAS mutant cancer treatment
Guanidinium binding to SH3 domainsArginine-binding pocket occupation, protein stabilizationFyn SH3 domain arginine-binding surfaceProtein folding/stability studies

Physical Description

Deliquescent solid; Absorbs carbon dioxide from the air; [Merck Index]
Solid

Color/Form

Deliquescent crystalline mass

XLogP3

-1.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

59.048347172 g/mol

Monoisotopic Mass

59.048347172 g/mol

Heavy Atom Count

4

LogP

-0.6
log Kow = -1.63 (est)

Decomposition

When heated to decomposition it emits toxic fumes of /Nitrogen oxide/.

Melting Point

50 °C
182.3 °C

UNII

JU58VJ6Y3B

Related CAS

133216-37-2
1184-68-5 (unspecified sulfate)
1763-07-1 (unspecified phosphate)
19244-98-5 (mono-hydrobromide)
50-01-1 (mono-hydrochloride)
52470-25-4 (nitrate)
594-14-9 (sulfate 2:1)
64120-25-8 (monohydrate)
646-34-4 (sulfate 1:1)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the reduction of the symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert. It is not indicated for treating myasthenia gravis.

Therapeutic Uses

Guanidine is indicated for the reduction of the symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert. It is not indicated for treating myasthenia gravis. The Eaton-Lambert syndrome is ordinarily differentiated from myasthenia gravis by the usual association of the syndrome with small cell carcinoma of the lung, but myography may be necessary to make the diagnosis. /Guanidine hydrochloride/
... Low-dose guanidine and pyridostigmine combination therapy /was used/ in 9 patients with LEMS /Lambert-Eaton myasthenic syndrome/ and ... its long-term safety and effectiveness /was analyzed/. In all patients, a liberal amount of pyridostigmine was used, while daily guanidine dose was kept below 1000 mg a day, and guanidine was given between pyridostigmine dosings. This combination therapy was used for 3 to 102 months (mean: 34.1 months) and improved clinical status in all patients. Although guanidine had to be discontinued due to severe gastrointestinal symptoms in 3 cases, no serious side reactions such as bone marrow suppressions or signs of renal insufficiency developed in any case ... /Guanidine hydrochloride/

Pharmacology

Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes.

Mechanism of Action

Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. /Guanidine hydrochloride/
Guanidine-induced alterations in substrate dependent kinetics of hepatic and renal succinate dehydrogenase (SDH) have been investigated under in vitro conditions. Guanidine hydrochloride (GuHCl) induced a mixed type of inhibition by decreasing the maximal velocity (Vmax) and increasing the Michaelis-Menten constant (Km). The competitive (Ki) and non-competitive (Ki) inhibitory constants ... showed that the inhibitory influence of GuHCl is more due to decreased enzyme substrate affinity rather than reduction in the active site density of the enzyme as revealed by low Ki values. /Guanidine hydrochloride/

Vapor Pressure

4.1 [mmHg]

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

113-00-8
50-01-1

Absorption Distribution and Excretion

Rapidly absorbed and distributed
Accumulation of specific guanidine compounds (GCs) has been related to neurological, cardiovascular, hematological, and immunological complications of renal failure ... The obvious increases of urea, guanidinosuccinic acid, creatinine, guanidine, methylguanidine, and N(G)N(G)-dimethylarginine (symmetrical dimethylarginine) seen in blood of oldest heterozygous and younger homozygous polycystic kidney disease (PKD) rats were largely within the same range as those found in the studied human PKD population, especially in patients with a glomerular filtration rate below 60 mL/min/1.73 sq m. The decreased levels of plasma guanidinoacetic acid seen at end-stage renal disease in homozygous and oldest heterozygous PKD/Mhm rats were also observed in serum of patients with a glomerular filtration rate below 20 mL/min/1.73 sq m ... /Guanidino compounds/
Brush-border membrane vesicles were prepared from donor human kidneys ... Uptake of (14)C-guanidine ... in the vesicles, as determined by rapid filtration, was significantly greater in the presence of an outwardly-directed proton gradient, at all early time points, than in the absence of the gradient ... Evidence was obtained suggesting that the transporter for guanidine is distinct from the previously described organic cation proton antiporter for TEA. /Tetraethylammonium/
The characteristics of guanidine uptake in brush-border membrane vesicles isolated from rabbit renal cortex were investigated. Guanidine uptake was markedly stimulated by an outwardly directed H+ gradient, resulting in a transient uphill transport. This stimulation was not due to an inside-negative, H+-diffusion potential because an ionophore-induced H+-diffusion potential and a K+-diffusion potential (both inside-negative) failed to enhance guanidine uptake. The H+ gradient itself appeared to be the driving force for the uptake ...
... The plasma, erythrocyte, and urinary concentration of guanidino compounds in 30 hemodialysis patients and 15 patients with chronic renal failure who had not undergone hemodialysis /were determined/ ... Plasma levels of taurocyamine, guanidinosuccinic acid, alpha-N-acetyl-L-arginine, creatine, guanidinobutyric acid, guanidine, and methylguanidine were significantly increased in patients with chronic renal failure with or without hemodialysis. In contrast, plasma guanidinoacetic acid concentrations were significantly decreased. Erythrocyte concentrations of creatinine, guanidinosuccinic acid, guanidine and methylguanidine were also markedly elevated. No correlation was observed between plasma creatinine concentration and erythrocyte concentration of guanidinosuccinic acid or methylguanidine. However, there was a significant correlation between plasma and erythrocyte methylguanidine, and between plasma and erythrocyte guanidinosuccinic acid. /Guanidino compounds/
For more Absorption, Distribution and Excretion (Complete) data for GUANIDINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Not metabolized.
Not metabolized. Half Life: 7-8 hours

Associated Chemicals

Guanidine hydrochloride;50-01-1
Creatinine;60-27-5

Wikipedia

Guanidine

Drug Warnings

Anemia, leukopenia, and thrombocytopenia resulting from bone-marrow suppression attributable to guanidine have been reported. Other adverse reactions that have been observed are: General: sore throat, rash, fever. Neurologic: paresthesia of lips, face, hands, feet; cold sensations in hands and feet; nervousness, lightheadedness, jitteriness, increased irritability; tremor, trembling sensation; ataxia; emotional lability; psychotic state; confusion; mood changes, and hallucinations. Gastrointestinal: dry mouth; gastric irritation; anorexia; nausea; diarrhea; abdominal cramping. Gastrointestinal side effects may preclude the use of guanidine as a desired form of therapy. Dermatologic: rash, flushing or pink complexion; folliculitis; petechiae, purpura, ecchymoses; sweating; skin eruptions; dryness and scaling of the skin. Renal: elevation of blood creatinine, uremia; chronic interstitial nephritis, acute interstitial nephritis, and renal tubular necrosis. Hepatic: abnormal liver function tests. Cardiac: palpitation, tachycardia, atrial fibrillation, hypotension. /Guanidine hydrochloride/
Mild gastrointestinal disorders, such as anorexia, increased peristalsis, or diarrhea are early warnings that tolerance is being exceeded. These symptoms may be relieved by atropine, but nevertheless note should be taken of these symptoms and dosage reductions considered. Slight numbness or tingling of the lips and fingertips shortly after taking a dose of guanidine has been reported. This per se is not an indication to discontinue treatment and/or reduce dosage. /Guanidine hydrochloride/
Physicians should be given adequate precautions pertaining to the gastrointestinal side effects and the possibility of induced behavior disorders. /Guanidine hydrochloride/
Renal function may be affected in some patients receiving guanidine. Patients should therefore have regular urine examinations and serum creatinine determinations while taking this drug. Physicians should be given adequate precautions pertaining to the gastrointestinal side effects and the possibility of induced behavior disorders. Treatment should not be continued longer than necessary. /Guanidine hydrochloride/
For more Drug Warnings (Complete) data for GUANIDINE (11 total), please visit the HSDB record page.

Biological Half Life

7-8 hours

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

From ammonium thiocyanate or thiourea + ammonia
(1) By heating calcium cyanamide with ammonium iodide. (2) By treating urea with ammonia under pressure.
Free guanidine can be isolated from guanidine salts by reaction with a strong base such as an alkali metal hydroxide or methoxide. After removal of the precipitated salt the free guanidine base is obtained as colorless, waxy, very hygroscopic crystals.

General Manufacturing Information

On heating to 160 °C it is converted to melamine and NH3

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F). /Guanidine hydrochloride/

Interactions

The characteristics of guanidine uptake in brush-border membrane vesicles isolated from rabbit renal cortex were investigated ... Guanidine uptake was only minimally inhibited by organic cations such as tetraethylammonium, N1-methylnicotinamide, and choline, but many other organic cations such as amiloride, clonidine, imipramine, and harmaline caused considerable inhibition. Uptake of radiolabeled guanidine was inhibited more effectively by guanidine than by tetraethylammonium, whereas uptake of radiolabeled tetraethylammonium was inhibited more effectively by tetraethylammonium than by guanidine. beta-Lactam antibiotics did not inhibit guanidine uptake but did inhibit tetraethylammonium uptake. Kinetic analysis showed that there were at least two kinetically distinct carrier systems for guanidine uptake, whereas tetraethylammonium uptake occurred via a single carrier system ...
Concurrent therapy with other drugs that may cause bone-marrow suppression should be avoided. /Guanidine hydrochloride/

Dates

Last modified: 08-15-2023

Explore Compound Types